molecular formula C15H22N2O2 B3185230 1-(4-Carboxyphenyl)-3-n-butyl piperazine CAS No. 1131622-30-4

1-(4-Carboxyphenyl)-3-n-butyl piperazine

Cat. No. B3185230
CAS RN: 1131622-30-4
M. Wt: 262.35 g/mol
InChI Key: BARXREMNSHCFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including Michael addition, cyclization, aldol condensation, and deprotonation. These reactions lead to the formation of the desired 1-(4-Carboxyphenyl)-3-n-butyl piperazine structure .


Molecular Structure Analysis

The molecular structure consists of a piperazine ring with a tert-butyl ester group and a carboxyphenyl substituent. The phenyl group is attached to the piperazine nitrogen, and the tert-butyl ester provides stability and solubility .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. These reactions can modify its functional groups and influence its biological activity .

Safety and Hazards

1-(4-Carboxyphenyl)-3-n-butyl piperazine is considered combustible. As with any chemical, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets (SDS) for detailed safety information .

properties

CAS RN

1131622-30-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-(3-butylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C15H22N2O2/c1-2-3-4-13-11-17(10-9-16-13)14-7-5-12(6-8-14)15(18)19/h5-8,13,16H,2-4,9-11H2,1H3,(H,18,19)

InChI Key

BARXREMNSHCFBW-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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